BenchChemオンラインストアへようこそ!

Omipalisib

PI3K Inhibition Kinase Assay Drug Discovery

Omipalisib (GSK2126458) is a rigorously validated, ATP-competitive dual PI3Kα/β/δ/γ and mTORC1/2 inhibitor delivering sub-nanomolar cellular potency (pAKT IC₅₀ 0.18–0.41 nM in T47D/BT474). Its exceptional >10,000-fold kinome selectivity eliminates off-target confounding, making it the definitive chemical probe for PI3K/mTOR target validation. Unlike generic alternatives (BEZ235, gedatolisib), Omipalisib uniquely suppresses mitochondrial biogenesis—a critical phenotype for AML and metabolic oncology studies. Confirmed oral bioavailability and lung tissue penetration (Phase Ib IPF) enable robust in vivo fibrotic disease modeling without parenteral administration. Procure with confidence: every batch is QC-verified for purity and activity, ensuring reproducible, publication-grade results.

Molecular Formula C25H17F2N5O3S
Molecular Weight 505.5 g/mol
CAS No. 1086062-66-9
Cat. No. B1684000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOmipalisib
CAS1086062-66-9
Synonyms2,4-difluoro-N-(2-(methyloxy)-5-(4-(4-pyridazinyl)-6-quinolinyl)-3-pyridinyl)benzenesulfonamide
GSK 212
GSK 2126458
GSK-212
GSK-2126458
GSK212
GSK2126458
omipalisi
Molecular FormulaC25H17F2N5O3S
Molecular Weight505.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=N1)C2=CC3=C(C=CN=C3C=C2)C4=CN=NC=C4)NS(=O)(=O)C5=C(C=C(C=C5)F)F
InChIInChI=1S/C25H17F2N5O3S/c1-35-25-23(32-36(33,34)24-5-3-18(26)12-21(24)27)11-17(13-29-25)15-2-4-22-20(10-15)19(7-8-28-22)16-6-9-30-31-14-16/h2-14,32H,1H3
InChIKeyCGBJSGAELGCMKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancelight yellow solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Omipalisib (GSK2126458) CAS 1086062-66-9: Potent Dual PI3K/mTOR Inhibitor for Advanced Preclinical and Clinical Research


Omipalisib (also known as GSK2126458, GSK458) is a small-molecule pyridylsulfonamide [1] that functions as a highly potent, ATP-competitive, dual inhibitor of class I phosphoinositide 3-kinases (PI3Kα/β/δ/γ) and mammalian target of rapamycin (mTORC1/2) [2]. This orally bioavailable compound demonstrates picomolar inhibitory constants (Ki) against its primary targets and has been evaluated in Phase I clinical trials for both solid tumors/lymphoma and idiopathic pulmonary fibrosis (IPF), demonstrating target engagement in both plasma and lung tissue [3].

Why Omipalisib (GSK2126458) Cannot Be Substituted with Other PI3K/mTOR Inhibitors in Critical Research


PI3K/mTOR inhibitors represent a broad and heterogeneous class of compounds with significant divergence in isoform selectivity, cellular potency, and off-target profiles. Generic substitution of Omipalisib with other dual inhibitors like BEZ235 (dactolisib), PF-04691502, or GDC-0980 (apitolisib) is scientifically unsound due to up to 100-fold differences in biochemical potency against PI3Kα [1], distinct kinome-wide selectivity fingerprints [2], and unique functional outcomes such as the suppression of mitochondrial biogenesis not observed with structurally similar analogs [3].

Quantitative Differentiation of Omipalisib (GSK2126458) Against Key PI3K/mTOR Comparators


Biochemical Potency: Omipalisib Exhibits Sub-20 pM Ki for PI3Kα, Significantly Outperforming Clinical-Grade Dual Inhibitors PF-04691502 and GDC-0980

Omipalisib demonstrates an exceptionally low Ki of 0.019 nM (19 pM) against the PI3K p110α isoform in cell-free assays . This is approximately 95-fold more potent than the dual inhibitor PF-04691502 (Ki = 1.8 nM) and over 260-fold more potent than GDC-0980 (IC50 = 5 nM) [1].

PI3K Inhibition Kinase Assay Drug Discovery

Kinome Selectivity: Omipalisib Demonstrates >10,000-Fold Selectivity Over 240 Kinases, a Key Differentiator from Broader-Spectrum PI3K Inhibitors

In a comprehensive kinase selectivity panel, Omipalisib exhibited greater than 10,000-fold selectivity against more than 240 other kinases evaluated . This exceptional selectivity profile is a critical differentiator, as it underpins the compound's utility as a precise chemical probe.

Kinase Profiling Selectivity Off-Target Effects

Cellular Target Engagement: Omipalisib Potently Inhibits pAKT-S473 in T47D and BT474 Breast Cancer Cells at Sub-Nanomolar Concentrations

Omipalisib achieves potent cellular inhibition of AKT phosphorylation at Serine 473 (pAKT-S473), a key downstream biomarker of PI3K/mTOR pathway activity, with IC50 values of 0.41 nM in T47D cells and 0.18 nM in BT474 breast cancer cells . This confirms robust target engagement at pharmacologically relevant, low nanomolar concentrations.

Cellular Assay Breast Cancer Pharmacodynamics

Functional Differentiation: Omipalisib Suppresses Mitochondrial Biogenesis in AML Models, a Unique Phenotype Not Shared by Gedatolisib or Dactolisib

In a head-to-head study in acute myeloid leukemia (AML) models, Omipalisib (IC50 values of 17.45 nM in OCI-AML3 and 8.93 nM in THP-1 cells) uniquely suppressed mitochondrial respiration and biogenesis, an effect not observed with the PI3K/mTOR inhibitors gedatolisib and dactolisib (BEZ235) despite similar anti-proliferative activity [1]. This was validated by transcriptomic and metabolomic analyses.

Acute Myeloid Leukemia Mitochondrial Metabolism Functional Selectivity

Oral Bioavailability and In Vivo Target Engagement: Omipalisib Demonstrates Dose-Proportional Plasma and Lung Exposure with Confirmed PD Activity in IPF Patients

A randomized, placebo-controlled Phase Ib study (NCT01725139) in patients with idiopathic pulmonary fibrosis (IPF) demonstrated that orally administered Omipalisib (0.25 mg, 1 mg, and 2 mg BID) achieved dose-proportional increases in plasma and lung exposure. Target engagement was confirmed systemically and in the lungs through exposure-dependent inhibition of PIP3 and pAKT, and a reduction in [18F]-FDG uptake in fibrotic lung areas as measured by PET/CT [1].

Pharmacokinetics Oral Bioavailability Idiopathic Pulmonary Fibrosis

Optimal Research and Industrial Applications for Omipalisib (GSK2126458) Based on Verified Evidence


Preclinical Validation of PI3Kα-Dependent Oncogenic Signaling in Cellular Models

Omipalisib's sub-nanomolar cellular potency against pAKT in T47D and BT474 breast cancer cell lines makes it an ideal tool compound for investigating PI3Kα/mTOR-driven signaling. Its >10,000-fold kinome selectivity ensures that observed phenotypic effects are confidently attributed to on-target inhibition, a critical factor in target validation studies.

Investigating Mitochondrial Metabolism and Novel Cell Death Mechanisms in Hematologic Malignancies

The unique ability of Omipalisib to suppress mitochondrial biogenesis, a phenotype not shared by gedatolisib or dactolisib [1], positions it as a distinctive chemical probe for studying the intersection of PI3K/mTOR signaling and mitochondrial metabolism. This is particularly relevant in acute myeloid leukemia (AML) research, where PI3K/AKT/mTOR hyperactivation is common.

In Vivo Studies of PI3K/mTOR Inhibition in Fibrotic Diseases Requiring Oral Bioavailability

Omipalisib's confirmed oral bioavailability and lung tissue penetration, demonstrated in a Phase Ib IPF trial [2], support its use in preclinical in vivo models of fibrotic diseases. Its ability to achieve pharmacologically relevant concentrations in the lung via oral dosing is a key differentiator from compounds with poor pharmacokinetic properties or requiring parenteral administration.

Kinome-Wide Selectivity Profiling and Chemical Proteomics Reference Standard

Due to its exceptionally clean kinome profile and well-characterized binding to the PI3K/mTOR family, Omipalisib serves as a valuable reference compound and affinity probe for chemoproteomic studies. It has been used to develop affinity matrices for profiling other PIKK/PI3K inhibitors, underscoring its utility in analytical and discovery chemistry [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Omipalisib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.